Chlorflurecol

描述

The exact mass of the compound Chlorflurenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.60e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

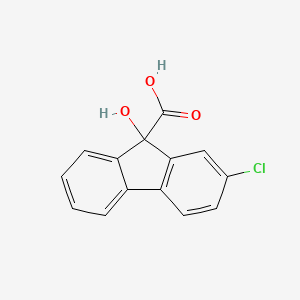

Structure

3D Structure

属性

IUPAC Name |

2-chloro-9-hydroxyfluorene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-8-5-6-10-9-3-1-2-4-11(9)14(18,13(16)17)12(10)7-8/h1-7,18H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOAUHHKPGKPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2(C(=O)O)O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034251 | |

| Record name | Chlorflurecol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formulated as an emulsifiable concentrate and granular; [Reference #1] Solid; [Sigma-Aldrich MSDS] | |

| Record name | Chlorflurenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00005 [mmHg] | |

| Record name | Chlorflurenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2464-37-1 | |

| Record name | Chlorflurenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2464-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorflurecol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorflurecol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorflurecol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-9-hydroxy-9H-fluorene-9-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFLURECOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G63PIX99OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Chlorflurenol in Plant Development

Abstract

Chlorflurenol, a synthetic plant growth regulator belonging to the morphactin group, exerts profound effects on plant morphogenesis. Its primary mechanism of action is the specific, non-competitive inhibition of polar auxin transport (PAT), a critical process governing plant architecture and environmental responses. By interfering with the function of auxin efflux carriers, particularly the PIN-FORMED (PIN) protein family, chlorflurenol disrupts the precise auxin gradients required for normal development. This guide provides an in-depth analysis of the molecular basis of chlorflurenol's action, details the resultant physiological and morphological consequences, and furnishes comprehensive protocols for studying its effects. This document is intended for researchers and professionals in plant biology and agricultural sciences seeking a deeper technical understanding of this potent morphogenetic agent.

Section 1: Introduction to Chlorflurenol and the Morphactins

Morphactins are a class of synthetic plant growth regulators chemically derived from fluorene-9-carboxylic acid.[1] The name itself, a portmanteau of "morphogenesis" and "actin," highlights their potent ability to modulate plant form, structure, and differentiation rather than simply promoting or inhibiting growth.[1] Chlorflurenol (specifically, its methyl ester, chlorflurenol-methyl) is one of the most well-characterized members of this group. Chemically, it is methyl-2-chloro-9-hydroxyfluorene-9-carboxylate.[2]

Unlike endogenous plant hormones, morphactins are noted for their systemic action and are transported both basipetally (downward) and acropetally (upward) within the plant.[1] Their effects are often characterized by a profound disruption of normal developmental patterns, including the inhibition of apical dominance, suppression of gravitropic and phototropic responses, and promotion of lateral bud outgrowth.[2][3] These compounds act as powerful tools for dissecting the hormonal control of plant development, with their primary target being the polar transport of auxin.

Section 2: The Core Mechanism: Inhibition of Polar Auxin Transport

The diverse morphological effects of chlorflurenol can be traced to a single, core mechanism: the inhibition of polar auxin transport (PAT). PAT is the directional, cell-to-cell movement of the plant hormone auxin (primarily indole-3-acetic acid, IAA), which establishes the concentration gradients essential for nearly all aspects of plant development.

An Overview of Polar Auxin Transport

PAT is orchestrated by three major families of plasma membrane-localized transport proteins:

-

AUX/LAX Influx Carriers : These proteins facilitate the uptake of auxin into the cell.

-

PIN-FORMED (PIN) Efflux Carriers : These are the primary drivers of directional auxin transport. Their polar localization on specific faces of the cell membrane determines the direction of auxin flow. For example, the basal localization of PIN1 in stem vascular tissues drives the downward flow of auxin from the shoot apex, which is fundamental for maintaining apical dominance.[4][5] Similarly, the asymmetric localization of PIN2 in root cortical and epidermal cells is crucial for the redistribution of auxin during the gravitropic response.[6]

-

ABCB/PGP Transporters : This family of transporters also contributes to auxin efflux, often working in concert with PIN proteins to modulate auxin flow.[7]

The coordinated action of these transporters creates auxin maxima and minima that trigger downstream signaling pathways, leading to differential cell division, elongation, and differentiation.

Chlorflurenol as a Polar Auxin Transport Inhibitor

Chlorflurenol acts as a classic auxin transport inhibitor. Its effects, such as the abolition of geotropism and phototropism, are direct consequences of its ability to disrupt the directional movement of auxin.[3] Studies have demonstrated that morphactins reduce the polarity of IAA transport, leading to an accumulation of auxin in certain tissues and a depletion in others.[3]

The mechanism of inhibition is believed to be an interference with the carrier-mediated efflux of auxin from the cell.[8] Crucially, research has shown that morphactins, including the free acid form of chlorflurenol (2-chloro-9-hydroxyfluorene-9-carboxylic acid), compete for the same membrane-bound site as N-1-naphthylphthalamic acid (NPA), a well-established, potent inhibitor of auxin efflux.[8][9] This competitive binding suggests that morphactins directly interact with the auxin efflux machinery, likely a regulatory component of the PIN protein complex, thereby rendering it inactive.[8][9] While the esters (e.g., chlorflurenol-methyl) are effective in application, it is believed they are hydrolyzed in the plant to the free acid, which is the active inhibitory form.[9]

Section 3: Physiological and Morphological Consequences

By blocking auxin transport, chlorflurenol induces a wide array of developmental changes that are characteristic of disrupted auxin homeostasis.

-

Disruption of Apical Dominance: The continuous basipetal flow of auxin from the apical bud (mediated primarily by PIN1) inhibits the growth of axillary (lateral) buds. Chlorflurenol blocks this flow, releasing the lateral buds from dormancy and resulting in a bushy, highly branched phenotype.[3]

-

Inhibition of Tropisms: Gravitropism and phototropism both rely on the rapid, asymmetric redistribution of auxin in response to an environmental stimulus. In roots, gravity sensing in the columella leads to a PIN-mediated redirection of auxin flow, causing differential growth and downward curvature. By inhibiting this transport, chlorflurenol renders plants insensitive to gravity and light cues, leading to random, disoriented growth.[2]

-

Effects on Cell Division and Elongation: While the primary effect is on transport, the resulting altered auxin concentrations impact cell-level processes. In pea roots, chlorflurenol inhibits elongation more than fresh weight gain, leading to cellular swelling.[2] It can also depolarize cell division, contributing to distorted morphogenesis.

-

Induction of Parthenocarpy: The initiation of fruit development is a high-auxin-demand process. By blocking auxin transport out of the ovary, chlorflurenol can cause auxin to accumulate to levels sufficient to trigger fruit set and development without fertilization, a process known as parthenocarpy.

-

Delayed Senescence and Abscission: Auxin gradients are critical for controlling the timing of leaf and fruit drop (abscission). Application of morphactin has been shown to delay the formation of the abscission zone, thereby retarding leaf fall.[10]

Data Presentation: Dose-Dependent Effects of Morphactins

The following table summarizes observed effects of chlorflurenol and related morphactins at various concentrations, compiled from multiple studies.

| Compound | Concentration | Plant/System | Observed Effect | Reference |

| Chlorflurenol-methyl (CFM) | 20 µM | Pea (Pisum sativum) roots | Inhibits elongation, causes cellular swelling (swell ratio = 1.3). | [2] |

| Methylchlorflurenol (MCF) | 10 µM | Soybean (Glycine max) | 40% increase in pod number with minimal (12%) inhibition of stem elongation. | [11] |

| Morphactin (CF) | 50 µM | Poplar (Populus) leaf axils | Delays formation of abscission zone by ~7 days. | [10] |

| Morphactin | 10-100 ppm | Chrysanthemum | Induces development of more branches, delays flowering. | [3][12] |

Section 4: Experimental Methodologies for Studying Chlorflurenol's Effects

Investigating the mechanism of chlorflurenol requires specific assays to quantify its impact on auxin transport and visualize the resulting changes in auxin distribution.

Experimental Protocol: In Vitro Auxin Transport Assay

This protocol measures the basipetal transport of radiolabeled auxin in stem or hypocotyl segments and its inhibition by chlorflurenol.

Methodology:

-

Plant Material: Grow seedlings (e.g., Arabidopsis thaliana, Zea mays) vertically in the dark for 4-5 days to obtain elongated hypocotyls or coleoptiles.

-

Segment Excision: Under dim green light, excise 5-10 mm segments from the hypocotyls or coleoptiles, discarding the apical and basal tips.

-

Preparation of Agar Blocks:

-

Receiver Blocks: Prepare 1.5% agar blocks containing a buffer (e.g., MES-sucrose). For the experimental group, add chlorflurenol to the desired final concentration (e.g., 10 µM).

-

Donor Blocks: Prepare 1.5% agar blocks containing buffer and a known concentration of radiolabeled auxin, such as ³H-IAA (e.g., 100 nM).

-

-

Assay Assembly:

-

Place the excised plant segments vertically, with their basal ends resting on the receiver blocks.

-

Carefully place a donor block on the apical end of each segment.

-

-

Incubation: Incubate the assemblies in a dark, humid chamber for a set period (e.g., 6-18 hours) to allow transport to occur.

-

Quantification:

-

After incubation, remove the donor blocks and the top 1-2 mm of the plant segment to exclude the auxin source.

-

Transfer the receiver blocks into scintillation vials.

-

Add scintillation cocktail and quantify the amount of ³H-IAA transported into the receiver block using a scintillation counter.

-

-

Analysis: Compare the radioactivity in the receiver blocks from the control (no chlorflurenol) and treated segments. A significant reduction in radioactivity in the treated group indicates inhibition of polar auxin transport.

Experimental Protocol: Histochemical Analysis using DR5::GUS Reporter Lines

The DR5 promoter is a synthetic auxin-responsive promoter that contains multiple auxin response elements (AuxREs). When fused to a reporter gene like uidA (encoding β-glucuronidase, GUS), it allows for the visualization of auxin response maxima in tissues. Treating DR5::GUS plants with chlorflurenol will alter these patterns, revealing the consequences of blocked transport.

Methodology:

-

Plant Material: Use transgenic Arabidopsis thaliana plants harboring the DR5::GUS construct. Grow seedlings on agar plates containing a suitable growth medium. For treatment, transfer seedlings to plates supplemented with chlorflurenol (e.g., 1-10 µM) or a DMSO control for 24-48 hours.

-

Fixation: Harvest whole seedlings or specific tissues and immerse them in an ice-cold fixative solution (e.g., 90% acetone or a formaldehyde-based fixative) for 30-60 minutes. This step preserves tissue morphology and inactivates endogenous enzymes.[13]

-

Washing: Rinse the tissues several times with ice-cold buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0) to remove the fixative.

-

Staining:

-

Prepare the GUS staining solution. A typical recipe includes:

-

100 mM Sodium Phosphate Buffer (pH 7.0)

-

10 mM EDTA

-

0.1% Triton X-100

-

1 mM Potassium Ferricyanide

-

1 mM Potassium Ferrocyanide

-

2 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

-

-

Immerse the tissues in the staining solution. Use a gentle vacuum to infiltrate the solution into the tissue, especially for larger samples.[1]

-

Incubate at 37°C in the dark for several hours to overnight, or until a blue color develops.[1][14] The ferricyanide/ferrocyanide couple acts as an oxidation catalyst to accelerate the formation of the insoluble blue indigo dye from the enzymatic product of X-Gluc.[14]

-

-

Clearing:

-

Stop the reaction by removing the staining solution.

-

Immerse the tissues in 70% ethanol. Change the ethanol several times over 24-48 hours to remove chlorophyll, which would otherwise obscure the blue GUS stain.[15]

-

-

Microscopy: Mount the cleared tissues on a microscope slide in a clearing solution (e.g., 50% glycerol) and observe using bright-field or differential interference contrast (DIC) microscopy. Compare the GUS staining patterns between control and chlorflurenol-treated plants to visualize the disruption of auxin gradients.

Section 5: Conclusion and Future Directions

Chlorflurenol and the broader class of morphactins are powerful modulators of plant development, with a well-defined primary mechanism of action: the inhibition of polar auxin transport. By competing for the NPA-binding site associated with the auxin efflux carrier complex, chlorflurenol effectively dismantles the auxin gradients that guide plant morphogenesis. This leads to a cascade of predictable and striking developmental alterations, including the loss of apical dominance and tropisms. The experimental protocols detailed herein provide robust methods for quantifying and visualizing these effects.

Future research should focus on leveraging structural biology to precisely identify the molecular binding pocket of chlorflurenol within the PIN protein or its regulatory partners. Understanding this interaction in greater detail could facilitate the design of novel, highly specific chemical probes to further dissect the complex regulation of auxin transport and could inform the development of next-generation plant growth regulators for agricultural applications.

References

- Michigan State University. (n.d.). Histochemical GUS assay. Plant Biotechnology Resource & Outreach Center.

- Doukhanina, E. V., et al. (2011). A β-glucuronidase (GUS) Based Cell Death Assay. Journal of Visualized Experiments, (51), 2792.

- Bottino, P. J. (n.d.). Gus Gene Assay In Transformed Tissues. University of Maryland.

- Stockinger, E. (2001). GUS: Histochemical Staining with X-Gluc. Stockinger Lab.

- Thomson, K. S., & Leopold, A. C. (1974). In-vitro binding of morphactins and 1-N-naphthylphthalamic acid in corn coleoptiles and their effects on auxin transport. Planta, 115(3), 259–270.

- Sussman, M. R., & Goldsmith, M. H. (1981). The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles. Planta, 152(1), 13–18.

- Tjia, B., Kiplinger, D. C., & Kozel, P. C. (1973). Studies of Morphactin on the Growth and Auxin Distribution on Chrysanthemum morifolium Ramat. Journal of the American Society for Horticultural Science.

- Gaither, D. H. (1975). Auxin and the Response of Pea Roots to Auxin Transport Inhibitors: Morphactin. Plant Physiology, 55(6), 1082–1086.

- Dybing, C. D., & Yarrow, G. L. (1984). Effects of Morphactin and Other Auxin Transport Inhibitors on Soybean Senescence and Pod Development. Plant Physiology, 75(3), 735–740.

- Tjia, B., Kiplinger, D. C., & Kozel, P. C. (1973). Studies of Morphactin on the Growth and Auxin Distribution on Chrysanthemum morifolium Ramat1. Semantic Scholar.

- He, X., et al. (2020). Auxin is a long-range signal that acts independently of ethylene signaling on leaf abscission in Populus. Frontiers in Plant Science, 11, 584.

- Teale, W., et al. (2021). Flavonol-mediated stabilization of PIN efflux complexes regulates polar auxin transport. The EMBO Journal, 40(1), e105430.

- Kuhn, B. M., et al. (2017). Flavonol-induced changes in PIN2 polarity and auxin transport in the Arabidopsis thaliana rol1-2 mutant require phosphatase activity. Scientific Reports, 7, 41722.

- Teale, W., et al. (2021). Flavonol-mediated stabilization of PIN efflux complexes regulates polar auxin transport. PubMed, 40(1), e105430.

- Kuhn, B. M., et al. (2017). Flavonol-induced changes in PIN2 polarity and auxin transport in the Arabidopsis thaliana rol1-2 mutant require phosphatase activity. PMC, 7, 41722.

- Peer, W. A., et al. (2004). Variation in Expression and Protein Localization of the PIN Family of Auxin Efflux Facilitator Proteins in Flavonoid Mutants with Altered Auxin Transport in Arabidopsis thaliana. The Plant Cell, 16(7), 1898–1911.

- Marchant, A., & Bennett, M. J. (1998). Going the distance with auxin: unravelling the molecular basis of auxin transport. Current Opinion in Plant Biology, 1(1), 31-36.

Sources

- 1. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 2. Auxin and the Response of Pea Roots to Auxin Transport Inhibitors: Morphactin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Variation in Expression and Protein Localization of the PIN Family of Auxin Efflux Facilitator Proteins in Flavonoid Mutants with Altered Auxin Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Going the distance with auxin: unravelling the molecular basis of auxin transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonol-induced changes in PIN2 polarity and auxin transport in the Arabidopsis thaliana rol1-2 mutant require phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 8. The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro binding of morphactins and 1-N-naphthylphthalamic acid in corn coleoptiles and their effects on auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Auxin is a long-range signal that acts independently of ethylene signaling on leaf abscission in Populus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Morphactin and Other Auxin Transport Inhibitors on Soybean Senescence and Pod Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Studies of Morphactin on the Growth and Auxin Distribution on Chrysanthemum morifolium Ramat1 | Semantic Scholar [semanticscholar.org]

- 13. microscopy.tamu.edu [microscopy.tamu.edu]

- 14. x-gluc.com [x-gluc.com]

- 15. GUS Gene Assay [cas.miamioh.edu]

Foreword: The Challenge of Directing Plant Development

An In-Depth Technical Guide to Chlorflurenol-methyl: A Potent Inhibitor of Polar Auxin Transport

The ability to precisely control plant growth is a cornerstone of agricultural productivity and fundamental plant science research. At the heart of this control lies the phytohormone auxin, the master regulator of plant development. The directed, cell-to-cell movement of auxin, known as polar auxin transport, creates localized concentration gradients that orchestrate everything from embryogenesis to root architecture and tropic responses.[1][2][3] Understanding and manipulating this transport system offers a powerful strategy for influencing plant morphology and physiology. This guide provides a deep technical dive into Chlorflurenol-methyl, a synthetic molecule that has become an invaluable chemical tool for dissecting the intricate machinery of auxin transport.

The Polar Auxin Transport System: A Cellular Perspective

To appreciate the action of an inhibitor, one must first understand the system it targets. Polar auxin transport is a sophisticated, energy-dependent process facilitated by the coordinated action of specialized influx and efflux carrier proteins embedded in the plasma membrane.[2][4]

-

The Chemiosmotic Hypothesis: The process is driven by the pH gradient between the acidic cell wall (apoplast, pH ~5.5) and the neutral cytoplasm (pH ~7). In the apoplast, a portion of the primary auxin, indole-3-acetic acid (IAA), becomes protonated (IAAH) and can diffuse passively across the plasma membrane. However, in the neutral cytoplasm, IAA is deprotonated to its anionic form (IAA⁻), trapping it within the cell.[4]

-

Influx Carriers: The AUXIN1/LIKE-AUX1 (AUX/LAX) family of proteins actively transports the anionic IAA⁻ from the apoplast into the cell, enhancing auxin uptake.[2][4]

-

Efflux Carriers: The directional, cell-to-cell movement of auxin is primarily controlled by the PIN-FORMED (PIN) family of efflux carriers.[5][6][7] These proteins are often localized asymmetrically on the plasma membrane, pumping auxin out of the cell in a specific direction. This polar localization of PIN proteins determines the vector of auxin flow through plant tissues.[5][8] Another family of efflux carriers, the ABCB/PGP transporters, also contributes to this process.[2]

The dynamic regulation of the subcellular location and activity of these carriers is what allows the plant to form the auxin gradients necessary for development.[5][9]

Visualizing the Polar Auxin Transport Pathway

Caption: Simplified model of polar auxin transport between two plant cells.

Chlorflurenol-methyl: A Molecular Profile

Chlorflurenol-methyl is a synthetic plant growth regulator belonging to the morphactin class.[10] These substances are characterized by their profound effects on plant morphology, primarily through the disruption of polar auxin transport.[11][12]

| Property | Value | Source |

| IUPAC Name | methyl 2-chloro-9-hydroxyfluorene-9-carboxylate | [10][13] |

| Synonyms | Chlorflurenol methyl ester, Morphactin, Curbiset, Maintain | [10][13] |

| CAS Number | 2536-31-4 | [13][14][15] |

| Molecular Formula | C₁₅H₁₁ClO₃ | [10][13][15] |

| Molecular Weight | 274.70 g/mol | [13][15] |

| Physical State | White to light yellow/brown crystals/solid | [16][17] |

| Solubility | Low in water; soluble in organic solvents like ethanol and isopropanol. | [11][14][17] |

| Stability | Stable under general storage; sensitive to strong acids, bases, and light. | [17] |

Mechanism of Action: Disrupting the Flow

Chlorflurenol-methyl acts as a potent, non-competitive inhibitor of polar auxin transport.[4] Its primary mode of action is the disruption of auxin efflux from the cell, targeting the function of PIN proteins and other efflux machinery.[11][12]

Unlike competitive inhibitors that might block the auxin binding site, chlorflurenol-methyl and other "phytotropins" are thought to bind to a different regulatory site on the efflux carrier complex.[4][18][19] This binding interferes with the conformational changes or regulatory processes required for the transporter to move auxin across the membrane. This inhibition leads to several key downstream physiological effects:

-

Loss of Apical Dominance: By hindering the downward flow of auxin from the apical bud, the inhibitory signal on lateral buds is removed, promoting branching and a bushy phenotype.[17]

-

Inhibition of Gravitropism: Gravitropic responses in roots and shoots depend on the rapid, gravity-induced redistribution of auxin. By blocking this transport, chlorflurenol-methyl can cause organs to lose their ability to orient with respect to gravity.[20][21]

-

Growth Retardation: It inhibits the mitosis of apical meristems and slows cell division, leading to reduced internode elongation.[17]

Caption: Chlorflurenol-methyl inhibits the PIN-mediated efflux of auxin.

Experimental Frameworks for Utilizing Chlorflurenol-methyl

Chlorflurenol-methyl is a powerful tool for probing the function of the auxin transport system. Below is a generalized protocol for a classic auxin transport inhibition assay.

Protocol: Root Gravitropism Inhibition Assay in Arabidopsis thaliana

This assay provides a clear physiological readout of polar auxin transport inhibition.

1. Materials and Reagents:

-

Arabidopsis thaliana seeds (e.g., Col-0 wild-type).

-

Growth medium: 0.5X Murashige and Skoog (MS) agar plates with 1% sucrose.

-

Chlorflurenol-methyl stock solution (e.g., 10 mM in DMSO).

-

Sterile water and DMSO (for control plates).

-

Petri dishes (square, 100x100 mm).

-

Growth chamber or incubator with controlled light and temperature (e.g., 22°C, 16h light/8h dark).

2. Step-by-Step Methodology:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach and sterile water rinses).

-

Resuspend seeds in sterile 0.1% agar and sow them in a line on the surface of MS agar plates.

-

-

Plate Preparation:

-

Prepare MS agar medium and autoclave.

-

Cool the medium to ~50-60°C.

-

Add Chlorflurenol-methyl stock solution to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).

-

Prepare a vehicle control plate by adding an equivalent volume of DMSO.

-

Prepare a negative control plate with no additions.

-

Pour the media into sterile square petri dishes and allow them to solidify.

-

-

Germination and Growth:

-

Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

-

Transfer plates to a growth chamber and orient them vertically to allow roots to grow downwards along the agar surface.

-

Grow seedlings for 4-5 days.

-

-

Gravitropic Stimulation:

-

Once seedlings have developed primary roots of sufficient length, rotate the plates 90 degrees.

-

Mark the position of the root tips at the time of rotation.

-

-

Data Acquisition and Analysis:

-

Return the plates to the growth chamber in their new orientation.

-

Allow roots to grow for another 24-48 hours.

-

Capture high-resolution images of the plates.

-

Using image analysis software (e.g., ImageJ), measure the angle of root curvature relative to the new gravity vector for each seedling.

-

Compare the root curvature angles between the control and Chlorflurenol-methyl-treated seedlings. A significant reduction in the curvature angle indicates inhibition of polar auxin transport.

-

6. Expected Results:

-

Control (DMSO): Roots will exhibit a strong gravitropic response, bending downwards at an angle approaching 90 degrees.

-

Chlorflurenol-methyl: Roots will show a dose-dependent reduction in gravitropic curvature, appearing to grow straight or at a shallow angle relative to their orientation at the time of rotation.

Experimental Workflow Diagram

Caption: Workflow for an Arabidopsis root gravitropism inhibition assay.

Applications in Research and Agriculture

Chlorflurenol-methyl's potent effects have been leveraged in both basic research and applied agricultural settings.

| Application / Research Area | Model Organism / Crop | Key Findings & Use | Reference(s) |

| Dissecting Gravitropism | Arabidopsis thaliana | Pharmacologically phenocopies auxin transport mutants (e.g., aux1), demonstrating the critical role of auxin influx/efflux in root gravity response. | [20][21] |

| Plant Growth Regulation | Potato, Radish, Sweet Potato | Inhibits main stem growth, promoting the expansion of underground tubers and increasing yield. | [17] |

| Horticulture | Pineapple | Promotes the growth of pineapple fruit buds ("sliplets") for vegetative propagation. | [17][22] |

| Turf Management | Grasses, Weeds | Used as a growth retardant to reduce the frequency of mowing. | [10] |

| Metabolic Studies | Tomato | Shown to influence carbohydrate and protein metabolism, though effects can be complex and stage-dependent. | [23] |

| Herbicide | Broadleaf weeds, shrubs | Used for post-emergent weed control, often in combination with other herbicides. | [12][16][24] |

Limitations and Critical Considerations

As with any chemical inhibitor, robust experimental design requires an awareness of the compound's limitations.

-

Specificity and Off-Target Effects: While a potent auxin transport inhibitor, Chlorflurenol-methyl is not entirely specific. As a morphactin, it can have broad physiological effects, including influencing enzyme activities and metabolism.[23] High concentrations can lead to general phytotoxicity.[25] Therefore, it is crucial to perform dose-response experiments to identify the lowest effective concentration that elicits the desired response without causing widespread stress or toxicity.

-

Commercial Formulations: Chlorflurenol-methyl is often sold in commercial formulations (e.g., emulsifiable concentrates) that contain solvents and surfactants.[16][26] For controlled laboratory experiments, researchers should use a pure, analytical-grade compound to avoid confounding effects from these other ingredients.

-

Environmental Persistence: While not expected to be highly persistent in the environment, its use as an herbicide and growth regulator is subject to regulatory evaluation to assess risks to non-target organisms.[16][24][27]

Conclusion

Chlorflurenol-methyl remains a cornerstone tool for the study of polar auxin transport. Its ability to rapidly and effectively disrupt this fundamental process allows researchers to probe the physiological consequences of altered auxin distribution in a way that is complementary to genetic approaches. By understanding its mechanism of action, applying it in carefully controlled experimental frameworks, and acknowledging its limitations, scientists can continue to leverage Chlorflurenol-methyl to unravel the complex signaling networks that govern plant growth and development.

References

- Chlorflurenol-methyl (Ref: CME 74050) - AERU - University of Hertfordshire.

- Chlorflurenol methyl | C15H11ClO3 | CID 17334 - PubChem - NIH.

- Auxin Transport Inhibitors | Plant Physiology - Oxford Academic.

- Chlorflurecol methyl ester - NIST WebBook.

- Auxin Transport Inhibitors | Plant Physiology - Oxford Academic.

- chlorflurenol-methyl data sheet - Compendium of Pesticide Common Names.

- Chlorflurenol-methyl CAS#: 2536-31-4 - ChemicalBook.

- A Retro-Perspective on Auxin Transport - Frontiers.

- BIOCHEMICAL EFFECTS OF CHLORFLURENOL METHYL ESTER AND CHLORMEQUATE CHLORIDE ON CARBOHYDRATE AND PROTEIN METABOLISM IN WINTER TOM

- Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC - NIH.

- Novel auxin transport inhibitors phenocopy the auxin influx carrier mut

- Plant Growth Inhibitor- Chlorflurenol-methyl - Knowledge - Zhengzhou Delong Chemical Co., Ltd.

- CAS 2536-31-4: Chlorflurenol methyl | CymitQuimica.

- Chlorflurenol-methyl | CAS 2536-31-4 | SCBT.

- EP0235773A1 - Improved pesticide formulations - Google P

- Chlorflurenol-methyl | 2536-31-4 - A Chemtek.

- Reregistration Eligibility Decision for Chlorflurenol Methyl Ester - epa nepis.

- Chlorflurenol Methyl Ester (CME) Proposed Interim Registration Review Decision Case Number 2095 June 2022.

- Auxin transport sites are visualized in planta using fluorescent auxin analogs - PubMed.

- Chlorflurenol: Human Health Risk Assessment Addendum for the Reregistration Eligibility Decisi - Regul

- Novel auxin transport inhibitors phenocopy the auxin influx carrier mut

- SUBJECT: Chlorflurenol Methyl Ester: Human Health Draft Risk Assessment in Suppo1i of Registration Review.

- Auxin transport sites are visualized in planta using fluorescent auxin analogs.

- IV. EVIDENCE OF A COMMON MODE OF ACTION FOR A PROPOSED CLASS OF AUXIN TRANSPORT INHIBITORS: THE PHYTOTROPINS - NIH.

- Inhibitors of plant hormone transport - Semantic Scholar.

- Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis - MDPI.

- Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - ResearchG

- Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - MDPI.

- Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis - MDPI.

- The PIN-FORMED Auxin Efflux Carriers in Plants - PMC - PubMed Central.

- The Nuts and Bolts of PIN Auxin Efflux Carriers - Frontiers.

- Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms.

- Auxin: At the Crossroads Between Chemistry and Biology - ResearchG

- Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC - PubMed Central.

- The role of PIN auxin efflux carriers in polar auxin transport and accumulation and their effect on shaping maize development - PubMed.

- Reader's Guide to Chlorflurenol E-Docket - Regul

- Advances in Auxin Efflux Carrier PIN Proteins - 植物学报.

- Ethylene inhibits lateral root development, increases IAA transport and expression of PIN3 and PIN7 auxin efflux carriers - PubMed.

- (PDF)

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Retro-Perspective on Auxin Transport [frontiersin.org]

- 5. The PIN-FORMED Auxin Efflux Carriers in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Nuts and Bolts of PIN Auxin Efflux Carriers [frontiersin.org]

- 7. The role of PIN auxin efflux carriers in polar auxin transport and accumulation and their effect on shaping maize development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chinbullbotany.com [chinbullbotany.com]

- 9. Ethylene inhibits lateral root development, increases IAA transport and expression of PIN3 and PIN7 auxin efflux carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 2536-31-4: Chlorflurenol methyl | CymitQuimica [cymitquimica.com]

- 12. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 13. This compound methyl ester [webbook.nist.gov]

- 14. Chlorflurenol-methyl CAS#: 2536-31-4 [m.chemicalbook.com]

- 15. scbt.com [scbt.com]

- 16. Chlorflurenol-methyl (Ref: CME 74050) [sitem.herts.ac.uk]

- 17. Plant Growth Inhibitor- Chlorflurenol-methyl - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [my.bestplanthormones.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Auxin Transport Inhibitors: IV. EVIDENCE OF A COMMON MODE OF ACTION FOR A PROPOSED CLASS OF AUXIN TRANSPORT INHIBITORS: THE PHYTOTROPINS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. Novel auxin transport inhibitors phenocopy the auxin influx carrier mutation aux1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. BIOCHEMICAL EFFECTS OF CHLORFLURENOL METHYL ESTER AND CHLORMEQUATE CHLORIDE ON CARBOHYDRATE AND PROTEIN METABOLISM IN WINTER TOMATO [actahort.org]

- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 25. researchgate.net [researchgate.net]

- 26. EP0235773A1 - Improved pesticide formulations - Google Patents [patents.google.com]

- 27. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the Synthesis of 2-chloro-9-hydroxyfluorene-9-carboxylic acid

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 2-chloro-9-hydroxyfluorene-9-carboxylic acid, a valuable building block in the fields of medicinal chemistry and materials science. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Introduction and Strategic Overview

2-chloro-9-hydroxyfluorene-9-carboxylic acid is a specialized organic compound whose structural rigidity and functional group arrangement make it a compelling scaffold for the development of novel therapeutic agents and advanced materials. The synthesis of this molecule requires a multi-step approach, beginning with the functionalization of the fluorene core, followed by the installation of the key hydroxy and carboxylic acid moieties at the C9 position.

The synthetic strategy detailed herein is centered around a logical and efficient three-stage process:

-

Formation of the Precursor, 2-chlorofluorene: Establishing the chloro-substitution on the fluorene backbone.

-

Oxidation to the Key Intermediate, 2-chlorofluorenone: Introduction of the carbonyl group at the C9 position, which is essential for the subsequent transformations.

-

Construction of the Target Molecule via a Cyanohydrin Intermediate: A classic and reliable method for the simultaneous introduction of a hydroxyl and a protected carboxyl group, followed by hydrolysis to yield the final product.

This pathway has been selected for its reliability, high yields, and the use of well-documented and understood chemical transformations.

Stage 1: Synthesis of 2-chlorofluorene

The initial stage of the synthesis focuses on the preparation of 2-chlorofluorene. Two primary routes are presented, with the choice depending on the available starting materials and desired scale.

Route A: Direct Chlorination of Fluorene

This method involves the electrophilic aromatic substitution of fluorene. While direct chlorination can lead to a mixture of mono- and di-substituted products, careful control of reaction conditions can favor the desired 2-chloro isomer.

Route B: Sandmeyer Reaction of 2-Aminofluorene

A more regioselective and often preferred method is the Sandmeyer reaction, starting from the readily available 2-aminofluorene. This classic transformation provides a reliable route to 2-chlorofluorene with excellent control over the position of the chlorine substituent.[1]

The synthesis of the requisite 2-aminofluorene precursor is well-established and proceeds via the nitration of fluorene to 2-nitrofluorene, followed by reduction.[2]

Stage 2: Oxidation of 2-chlorofluorene to 2-chlorofluorenone

The oxidation of the methylene bridge at the C9 position of 2-chlorofluorene to a carbonyl group is a critical step in this synthetic pathway. The resulting ketone, 2-chlorofluorenone, is the immediate precursor for the construction of the target α-hydroxy acid. A highly efficient and high-yielding method for this transformation has been reported.[3]

Causality Behind Experimental Choices

The use of a strong, non-nucleophilic base like Triton B (benzyltrimethylammonium hydroxide) in pyridine facilitates the deprotonation of the relatively acidic C9 protons of 2-chlorofluorene. The resulting fluorenyl anion is then susceptible to oxidation by molecular oxygen. Pyridine serves as a suitable solvent that can also act as a mild base. This method avoids the use of harsh heavy metal oxidants, making it a more environmentally benign choice. An alternative, also high-yielding method, utilizes potassium hydroxide in tetrahydrofuran with air as the oxidant.[4]

Experimental Protocol: Oxidation of 2-chlorofluorene[3]

-

In a suitable reaction vessel, dissolve 2-chlorofluorene (1 equivalent) in pyridine.

-

To the stirred solution at room temperature, add a 40% solution of Triton B in pyridine (catalytic amount).

-

Bubble oxygen gas through the mixture at a moderate rate for 18 hours.

-

After the reaction is complete, remove the majority of the pyridine under reduced pressure.

-

To the residue, add 5% aqueous hydrochloric acid to precipitate the product.

-

Collect the solid by filtration and wash sequentially with 5% aqueous hydrochloric acid and water.

-

After drying, extract the solid with hexane to remove insoluble impurities.

-

Evaporate the hexane to yield 2-chloro-9-fluorenone.

| Parameter | Value |

| Reported Yield | 95% |

| Melting Point | 110-113 °C |

Stage 3: Synthesis of 2-chloro-9-hydroxyfluorene-9-carboxylic acid

The final stage of the synthesis involves the conversion of the ketone, 2-chlorofluorenone, into the target α-hydroxy acid. This is achieved through a two-step sequence involving the formation of a cyanohydrin intermediate followed by its hydrolysis.

Step 3a: Silylcyanation of 2-chlorofluorenone

The formation of a cyanohydrin is a classic method for adding a carbon atom and a hydroxyl group to a carbonyl carbon. The use of trimethylsilyl cyanide (TMSCN) is a modern, safer alternative to the highly toxic hydrogen cyanide. The reaction proceeds via the nucleophilic addition of the cyanide ion to the carbonyl carbon, with the trimethylsilyl group protecting the newly formed hydroxyl group as a silyl ether.

Experimental Protocol: Silylcyanation of 2-chlorofluorenone

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-9-fluorenone (1 equivalent) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add trimethylsilyl cyanide (TMSCN, 1.1-1.5 equivalents).

-

Add a catalytic amount of a Lewis acid or a suitable catalyst (e.g., zinc iodide, indium trichloride, or a phase-transfer catalyst).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trimethylsilyl-protected cyanohydrin (2-chloro-9-hydroxy-9-(trimethylsilyloxy)fluorene-9-carbonitrile). This intermediate is often used in the next step without further purification.

Step 3b: Acid-Catalyzed Hydrolysis of the Cyanohydrin

The final step is the hydrolysis of the nitrile group to a carboxylic acid and the cleavage of the silyl ether to a hydroxyl group. This is typically achieved under acidic conditions.[5]

Experimental Protocol: Hydrolysis to the Final Product

-

Dissolve the crude trimethylsilyl-protected cyanohydrin from the previous step in a suitable solvent mixture, such as a combination of an alcohol (e.g., methanol or ethanol) and aqueous hydrochloric acid.

-

Heat the reaction mixture to reflux and stir for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, collect the solid by filtration. If not, concentrate the mixture to remove the alcohol and then extract the aqueous phase with an organic solvent like ethyl acetate.

-

Wash the collected solid or the organic extracts with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-chloro-9-hydroxyfluorene-9-carboxylic acid.

Overall Synthetic Pathway

Caption: Overall synthetic route to 2-chloro-9-hydroxyfluorene-9-carboxylic acid.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-substantiated method for the preparation of 2-chloro-9-hydroxyfluorene-9-carboxylic acid. By breaking down the synthesis into three logical stages, this guide offers clear, actionable protocols for researchers. The emphasis on the causality behind experimental choices and the inclusion of high-yielding, modern synthetic methods ensures that this guide is not only a practical manual but also a valuable educational resource for professionals in the field of chemical synthesis.

References

- CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents.

- Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline | Request PDF - ResearchGate.

- Sandmeyer Reaction - Organic Chemistry Portal.

- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - NIH.

- CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone - Google Patents.

- CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents.

- 2-Chlorofluorene | C13H9Cl | CID 17300 - PubChem - NIH.

- The complete synthesis of favipiravir from 2-aminopyrazine - Chemical Papers.

- (A) - 2-Nitrofluorene - Organic Syntheses Procedure.

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.

- Synthesis of EXPERIMENTAL 2--Chloro-9-fluorenone (18) - PrepChem.com.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

spectroscopic analysis of chlorflurecol and its derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of Chlorflurecol and Its Derivatives

Introduction: The Analytical Challenge of Morphactins

This compound and its derivatives, such as this compound-methyl, belong to a class of synthetic plant growth regulators known as morphactins.[1] These compounds are notable for their influence on plant morphology, inhibiting and modifying growth in various ways.[2] From a chemical standpoint, their structure is based on a fluorene-9-carboxylic acid backbone, featuring a chlorine substituent and a hydroxyl group at the 9-position.[3] This unique combination of functional groups presents a distinct analytical challenge and opportunity. Accurate identification and quantification are paramount, not only for efficacy studies in agricultural science but also for residue analysis in environmental and food safety monitoring.[4][5]

This guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate the structure and quantify the presence of this compound and its primary derivative, this compound-methyl. We will move beyond procedural lists to explore the underlying principles that govern methodological choices, ensuring a robust and validated analytical approach.

Logical Workflow for Spectroscopic Characterization

The comprehensive analysis of a compound like this compound follows a logical progression from initial detection to definitive structural confirmation. Each spectroscopic technique provides a unique piece of the puzzle, and their combined application yields a complete and unambiguous characterization.

Caption: General workflow for the analysis of this compound.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry is arguably the most powerful initial tool for identifying this compound. It provides the molecular weight and, through high-resolution instruments, the elemental composition. When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive and selective method for detecting residues in complex matrices.[4][5]

Expertise in Action: Why GC-MS is a Primary Choice For this compound and its methyl ester, GC-MS is often employed.[4] The decision to use GC is based on the analytes' sufficient volatility and thermal stability, especially after derivatization (e.g., esterification of the parent acid). Electron Ionization (EI) is the preferred ionization method in this context because it creates reproducible fragmentation patterns that can be matched against spectral libraries like the NIST database, providing a high degree of confidence in the identification.[3]

Key Spectral Features of this compound-Methyl

-

Molecular Ion (M⁺): For this compound methyl ester (C₁₅H₁₁ClO₃), the nominal molecular weight is 274 g/mol .[6] The mass spectrum will show a molecular ion peak at m/z 274.

-

Isotopic Pattern: The presence of a single chlorine atom is a definitive diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic M⁺ and M+2 ion cluster in the mass spectrum, with the peak at m/z 274 being about three times the intensity of the peak at m/z 276. This signature is a powerful confirmation of the presence of one chlorine atom in the molecule.

Caption: Expected MS isotopic pattern for a molecule with one chlorine atom.

Protocol: GC-MS Analysis of this compound-Methyl

-

Sample Preparation (from Water):

-

Adjust the pH of a 1 L water sample to be neutral.[7]

-

Perform a liquid-liquid extraction using a separatory funnel with 60 mL of dichloromethane, shaking for 2 minutes.[7]

-

Collect the organic layer. Repeat the extraction twice more.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Instrumentation (Representative Parameters):

-

Data Analysis:

-

Identify the peak corresponding to this compound-methyl based on its retention time.

-

Extract the mass spectrum for this peak.

-

Confirm the presence of the molecular ion at m/z 274 and the M+2 peak at m/z 276 in a ~3:1 ratio.

-

Compare the fragmentation pattern to a reference library (e.g., NIST) for definitive confirmation.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

While MS provides the molecular formula, NMR spectroscopy reveals the precise atomic connectivity, making it the gold standard for structural elucidation. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

Expertise in Action: Solvent Choice and Signal Assignment The choice of deuterated solvent is critical. Solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.[11][12] The selection depends on the analyte's solubility. DMSO-d₆ is particularly useful for compounds with hydroxyl and carboxylic acid protons, as it slows their exchange, making them more readily observable. For this compound, the signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton (or the methyl ester protons in the derivative) are of key interest.

Expected NMR Signals for this compound-Methyl

-

¹H NMR:

-

Aromatic Protons: The fluorene ring system contains 7 aromatic protons. Due to the chlorine substituent and the varied electronic environments, these will appear as a complex series of multiplets in the aromatic region, typically between 7.0 and 8.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on concentration and solvent. It can appear over a wide range (e.g., 2-5 ppm).

-

Methyl Protons (-OCH₃): A sharp singlet at approximately 3.7-3.9 ppm, corresponding to the three protons of the methyl ester group.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear significantly downfield, typically in the 165-175 ppm region.[12]

-

Aromatic Carbons: A series of signals between 120 and 150 ppm. Carbons bonded to chlorine or oxygen will be shifted accordingly.

-

C9 Carbon: The sp³ carbon bearing the hydroxyl group will be found around 75-85 ppm.

-

Methyl Carbon (-OCH₃): The methyl carbon signal will be upfield, around 52 ppm.

-

Protocol: Acquiring NMR Spectra

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumentation:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.[9]

-

Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra like COSY (H-H correlation) and HSQC (C-H correlation) to aid in definitive assignments.

-

-

Data Analysis:

-

Reference the spectra to TMS at 0 ppm.

-

Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific protons and carbons in the molecular structure.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] For this compound, it is particularly effective at confirming the presence of the hydroxyl, carbonyl, and C-Cl bonds.

Expertise in Action: Interpreting the Carbonyl Region The carbonyl (C=O) stretching frequency is highly diagnostic. In this compound, the carboxylic acid C=O stretch appears as a strong, broad band around 1700-1725 cm⁻¹. For the methyl ester derivative, this shifts to a slightly higher frequency, typically 1720-1740 cm⁻¹, and is sharper. The hydroxyl (-OH) group of the carboxylic acid also produces a very broad absorption in the 2500-3300 cm⁻¹ range, which is absent in the ester derivative. The tertiary alcohol -OH at C9 will present as a sharp to medium band around 3500-3600 cm⁻¹.

Caption: Key functional groups and their corresponding spectroscopic signals.

Protocol: ATR-FTIR Analysis

-

Sample Preparation: No preparation is needed for a solid sample if using an Attenuated Total Reflectance (ATR) accessory. Simply place a small amount of the powder onto the ATR crystal.

-

Instrumentation:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[9]

-

-

Data Acquisition:

-

Data Analysis:

-

Identify and label the major absorption bands corresponding to the key functional groups (O-H, C-H, C=O, C=C, C-Cl).

-

UV-Visible (UV-Vis) Spectroscopy: A Tool for Quantification

UV-Vis spectroscopy is based on the absorption of light by electronic transitions within a molecule. The fluorene ring system in this compound contains extensive conjugation, which results in strong absorbance in the UV region (200-400 nm). While it lacks the structural specificity of NMR or MS, its simplicity and adherence to the Beer-Lambert law make it an excellent tool for quantitative analysis of purified samples or in simple matrices.[14]

Protocol: Quantitative Analysis by UV-Vis

-

Sample Preparation:

-

Select a solvent that dissolves the analyte and is transparent in the analytical wavelength range (e.g., acetonitrile or ethanol).

-

Prepare a series of standard solutions of known concentrations.

-

Prepare the unknown sample, ensuring its concentration falls within the range of the standards.

-

-

Instrumentation:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Scan the highest concentration standard from 190-450 nm to determine the wavelength of maximum absorbance (λmax).[15]

-

Measure the absorbance of all standards and the unknown sample at the determined λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the unknown sample based on its absorbance.

-

Summary of Spectroscopic Data

The following table summarizes the expected key data points for the spectroscopic analysis of this compound and its methyl ester derivative.

| Technique | Parameter | Expected Value (this compound-Methyl) | Interpretation |

| Mass Spec (EI) | Molecular Ion (m/z) | 274 (M⁺), 276 (M+2) | Confirms molecular weight and presence of one Cl atom.[3] |

| ¹H NMR | Chemical Shift (ppm) | ~3.8 (s, 3H) | Identifies the three protons of the methyl ester group. |

| Chemical Shift (ppm) | 7.0 - 8.0 (m, 7H) | Corresponds to the seven aromatic protons on the fluorene core. | |

| ¹³C NMR | Chemical Shift (ppm) | ~170 | Ester carbonyl carbon.[12] |

| Chemical Shift (ppm) | ~52 | Methyl ester carbon. | |

| FT-IR | Wavenumber (cm⁻¹) | 1720 - 1740 | Strong C=O stretch of the ester functional group. |

| Wavenumber (cm⁻¹) | ~3500 | O-H stretch of the tertiary alcohol. | |

| UV-Vis | λmax (nm) | ~280 - 300 | Strong absorption due to the conjugated aromatic system. |

References

- National Institute of Standards and Technology (NIST). (n.d.). This compound methyl ester. NIST Chemistry WebBook. [Link]

- Kapukıran, F., Fırat, M., Chormey, D. S., Bakırdere, S., & Özdoğan, N. (2019). Accurate and Sensitive Determination Method for Procymidone and Chlorflurenol in Municipal Wastewater, Medical Wastewater and Irrigation Canal Water by GC-MS After Vortex Assisted Switchable Solvent Liquid Phase Microextraction. Bulletin of Environmental Contamination and Toxicology, 102(6), 848-853. [Link]

- National Institute of Standards and Technology (NIST). (n.d.). This compound methyl ester. NIST Chemistry WebBook (Notes). [Link]

- Kapukıran, F., Fırat, M., Chormey, D. S., Bakırdere, S., & Özdoğan, N. (2019). Accurate and Sensitive Determination Method for Procymidone and Chlorflurenol in Municipal Wastewater, Medical Wastewater and Irrigation Canal Water by GC–MS After Vortex Assisted Switchable Solvent Liquid Phase Microextraction.

- Restek Corporation. (n.d.).

- University of Hertfordshire. (2025). Chlorflurenol-methyl (Ref: CME 74050).

- Mirca, A., et al. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics. [Link]

- Haz-Map. (n.d.). Chloroflurenol-methyl. Hazardous Agents. [Link]

- Horii, S., & Yasuoka, K. (1979). Determination of chlorinated pesticide residues in foods. II. Simultaneous analysis of chlorinated pesticide and phthalate ester residues by using AgNO3-coated Florisil column chromatography for cleanup of various samples. Journal of the Association of Official Analytical Chemists, 62(3), 689-694. [Link]

- Food and Agriculture Organization of the United Nations (FAO). (n.d.). RECOMMENDED METHODS OF SAMPLING FOR THE DETERMINATION OF PESTICIDE RESIDUES FOR COMPLIANCE WITH MRLS. [Link]

- Al-khazaleh, M. A., El-Sheikh, M. A., & Al-Qudah, M. A. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils.

- Ferrer, C., & Lozano, A. (2021). Detection of Residual Pesticides in Foods. Foods, 10(5), 1109. [Link]

- Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. [Link]

- Al-Thawadi, S., Al-Shayji, M., Al-Kandari, J., Al-Mulla, A., & Al-Doseri, H. (2022). Evaluation of Critical Pesticide Residues in Local and Imported Food Samples in Bahrain. Food and Nutrition Sciences, 13(9), 801-820. [Link]

- Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods. [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods for Pyrethrins and Pyrethroids. [Link]

- Lackner, N., Baderschneider, B., & Sartori, C. (2018).

- Das, S., et al. (2021).

- Al-Ghannam, S. M., Al-Omair, M. A., & Al-Ward, S. A. (2014). Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Chloramphenicol in Pure and in its Dosage Form. Pharmacophore, 5(2), 223-230. [Link]

- Wang, J., et al. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp.

- Zhang, Y., et al. (2023).

- Wang, H., et al. (2022). Non-destructive detection and recognition of pesticide residue levels on cauliflowers using visible/near-infrared spectroscopy combined with chemometrics. Journal of the Science of Food and Agriculture, 102(13), 5898-5907. [Link]

- Kol, M. A. (2019). Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

- ISIC-EPFL. (n.d.). Online Mass Spectrometry Tools. [Link]

- Ehigiator, B., & Ogbomida, E. (2022). Determination of pesticide residue levels in some common food crops: The suitability for human consumption. Journal of Toxicology and Environmental Health Sciences, 14(1), 10-19. [Link]

- dos Santos, F. P., & Rittner, R. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(10), 2697. [Link]

- Lavorato, C. A., et al. (2022). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students.

- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). [Link]

- Ozdemir, F. A., & Ayaydin, F. (2021). Application of near infrared spectroscopy combined with multivariate analysis for screening foliar main essential oil components in bay laurel. Scientia Agricola, 78(suppl 1), e20200259. [Link]

- Widen, P., & Lounasmaa, M. (1981). NMR spectroscopy of naturally occurring phloroglucinol derivatives. Planta Medica, 42(6), 187-194. [Link]

- Medina-Biel, P., et al. (2023). Uncovering the Dissipation of Chlorantraniliprole in Tomatoes: Identifying Transformation Products (TPs) and Coformulants in Greenhouse and Laboratory Studies by UHPLC-Q-Orbitrap-MS and GC-Q-Orbitrap-MS. Journal of Agricultural and Food Chemistry, 71(20), 7857-7867. [Link]

- Katz, J. J., et al. (1968). Infrared study of chlorophyll-chlorophyll and chlorophyll-water interactions. Journal of the American Chemical Society, 90(24), 6841-6845. [Link]

- Zscheile, F. P. (1941). SPECTROSCOPIC ANALYSIS OF PLANT EXTRACTS FOR CHLOROPHYLLS a AND b. Botanical Gazette, 102(3), 463-481. [Link]

- Guettia, B., et al. (2020). Degradation of chlorantraniliprole by photocatalysis of supported titanium dioxide: Effect of operating parameters. Journal of Environmental Chemistry and Ecotoxicology, 12(1), 1-8. [Link]

- Otani, Y., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(17), 4259. [Link]

- Zscheile, F. P. (1941). ANALYSIS OF PLANT EXTRACTS FOR CHLOROPHYLLS a AND b BY A PHOTOELECTRIC SPECTROPHOTOMETRIC METHOD. Botanical Gazette, 103(2), 220-247. [Link]

Sources

- 1. Chloroflurenol-methyl - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Chlorflurenol-methyl (Ref: CME 74050) [sitem.herts.ac.uk]

- 3. This compound methyl ester [webbook.nist.gov]

- 4. Accurate and Sensitive Determination Method for Procymidone and Chlorflurenol in Municipal Wastewater, Medical Wastewater and Irrigation Canal Water by GC-MS After Vortex Assisted Switchable Solvent Liquid Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. gcms.cz [gcms.cz]

- 8. lcms.cz [lcms.cz]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Uncovering the Dissipation of Chlorantraniliprole in Tomatoes: Identifying Transformation Products (TPs) and Coformulants in Greenhouse and Laboratory Studies by UHPLC-Q-Orbitrap-MS and GC-Q-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epfl.ch [epfl.ch]

- 12. mdpi.com [mdpi.com]

- 13. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. mdpi.com [mdpi.com]

The Physiological Effects of Chlorflurecol on Plant Morphology: An In-depth Technical Guide

Foreword for the Modern Researcher

In the intricate world of plant developmental biology and agricultural science, the ability to precisely manipulate plant form and function is paramount. Among the chemical tools available, morphactins, and specifically chlorflurecol, represent a fascinating class of synthetic plant growth regulators. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound's physiological impact on plant morphology. We will move beyond a superficial overview, delving into the causal mechanisms, experimental considerations, and practical applications that define the utility of this potent morphogenetic agent. Our focus will be on not just the "what," but the "why" and "how," providing you with the foundational knowledge to effectively integrate this compound into your research and development workflows.

This compound: A Profile of a Morphogen

This compound is a synthetic plant growth regulator belonging to the morphactin group, chemically derived from fluorene-9-carboxylic acid.[1][2][3] Unlike traditional hormones that primarily stimulate or inhibit growth, morphactins are distinguished by their profound influence on plant morphogenesis, the very process by which plants develop their form and structure.[2][3] The action of this compound is systemic; it can be absorbed through the seeds, leaves, or roots and is transported throughout the plant in both a basipetal and acropetal manner.[1] Its effects are often characterized by a slow onset, leading to gradual but significant modifications in development and growth, particularly in newly forming tissues.[1]

The defining characteristic of this compound's action is its role as an inhibitor of polar auxin transport.[4][5] This interference with the directional flow of auxin, a master regulator of plant development, is the primary driver of the diverse morphological changes observed in treated plants.

The Core Mechanism: Disruption of Polar Auxin Transport

To comprehend the myriad effects of this compound, one must first grasp the central role of polar auxin transport in plant development. Auxin, primarily indole-3-acetic acid (IAA), is directionally transported from cell to cell, creating gradients that orchestrate fundamental processes such as apical dominance, root initiation, and vascular tissue differentiation.[6][7] This transport is mediated by specialized influx and efflux carrier proteins, most notably the PIN-FORMED (PIN) family of efflux carriers.[8][9][10]

This compound and other morphactins exert their effects by interfering with these auxin efflux carriers.[11][12] While the precise molecular binding site is a subject of ongoing research, evidence suggests that morphactins compete with N-1-naphthylphthalamic acid (NPA), another well-characterized auxin transport inhibitor, for a membrane-bound site, thereby disrupting the carrier-mediated efflux of auxin anions from the cell.[12] This disruption leads to an accumulation of auxin in certain tissues and a depletion in others, fundamentally altering the developmental trajectory of the plant.

Figure 1: A simplified diagram illustrating the disruption of apical dominance by this compound through the inhibition of polar auxin transport.

Morphological Manifestations of Auxin Dysregulation

The disruption of polar auxin transport by this compound triggers a cascade of physiological and morphological changes throughout the plant. These effects are dose-dependent and can vary between plant species.

Stems and Apical Dominance

One of the most striking effects of this compound is the inhibition of apical dominance, leading to increased lateral branching.[2][5] In a typical plant, the apical bud produces auxin, which flows down the stem and inhibits the growth of lateral buds.[13] By blocking this auxin flow, this compound releases the lateral buds from dormancy, resulting in a more compact, bushy growth habit.[2]

Simultaneously, this compound often inhibits the elongation of the main stem, contributing to a dwarfing effect.[1][11] This is a direct consequence of the disruption of the auxin gradient necessary for cell elongation in the internodes.

Table 1: Quantitative Effects of this compound on Soybean (Glycine max L. Merril) cv. Crawford Morphology

| Treatment (mg L⁻¹) | Plant Height (cm) | Number of Branches per Plant |

| 0 (Control) | 85.3 | 4.2 |

| 50 | 78.5 | 5.8 |

| 200 | 67.8 | 7.1 |

Data adapted from a study on soybean under a specific irrigation regime. The study found that morphactin treatments significantly decreased plant height while increasing the number of branches.[11]

Roots